4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile
CAS No.:
Cat. No.: VC17417346
Molecular Formula: C14H9ClFNO
Molecular Weight: 261.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClFNO |
|---|---|
| Molecular Weight | 261.68 g/mol |
| IUPAC Name | 4-[(2-chloro-4-fluorophenyl)methoxy]benzonitrile |
| Standard InChI | InChI=1S/C14H9ClFNO/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2 |
| Standard InChI Key | UACGYMYERXLGGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)Cl |
Introduction
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is an organic compound featuring a complex molecular structure that includes both aromatic and halogenated components. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals. The presence of a benzonitrile core and a chloro-fluorobenzyl ether moiety contributes to its unique chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile typically involves a multi-step process. A common method begins with the reaction of 4-hydroxybenzonitrile with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. Dimethylformamide is often used as a solvent at elevated temperatures to facilitate the reaction.
| Step | Reagents | Conditions |
|---|---|---|
| 1. Nucleophilic Substitution | 4-Hydroxybenzonitrile, 2-Chloro-4-fluorobenzyl bromide, Potassium carbonate | DMF, Elevated temperature |
| 2. Optional Further Modifications | Various reagents depending on desired modifications | Conditions vary based on reagents used |
Biological Activity and Potential Applications
The biological activity of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is primarily linked to its interactions with specific molecular targets in medicinal chemistry. The presence of halogen atoms enhances its binding affinity to enzymes or receptors, potentially modulating their activity. This compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development, particularly for antimicrobial and anticancer applications |
| Materials Science | Potential uses due to its unique chemical properties |
Research Findings and Future Directions
Research involving 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile focuses on its binding mechanisms with target proteins or enzymes. These studies help elucidate how the compound modulates biological pathways and can lead to insights into its potential therapeutic effects. The halogenated structure enhances interaction specificity and affinity, making it a valuable candidate for drug design.
While specific data on this compound's mechanism may be limited, compounds with similar structures typically engage in interactions that can lead to alterations in biological pathways, potentially resulting in therapeutic effects. Further research is needed to fully explore its potential applications and optimize its synthesis for industrial-scale production.
Comparison with Similar Compounds
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-fluorobenzonitrile | Contains bromine and fluorine substituents | Lacks the chloro group present in the target compound |
| 2-Chloro-4-fluorobenzyl bromide | Similar halogenated benzyl group | Does not contain the benzonitrile moiety |
| 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile | Contains both chloro and fluoro substituents along with a ketone group | Different functional group profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume